molecular formula C8H14N2O B131535 1-(Cyclopropylmethyl)piperazin-2-one CAS No. 148336-01-0

1-(Cyclopropylmethyl)piperazin-2-one

Cat. No.: B131535
CAS No.: 148336-01-0
M. Wt: 154.21 g/mol
InChI Key: TTWCBUXYQFCELW-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperazin-2-one is an organic compound with the molecular formula C8H14N2O. It features a piperazine ring substituted with a cyclopropylmethyl group and a carbonyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of methylpiperazine with cyclopropyl haloalkane, such as cyclopropyl chloromethane, under inert gas protection (e.g., nitrogen) and at a suitable temperature . The reaction product is then crystallized, purified, and dried to obtain the pure compound.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, suggesting that it is not yet produced on a large scale. the synthesis methods used in research settings can be adapted for industrial production with appropriate scaling and optimization.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopropylmethyl)piperazin-2-one is unique due to the presence of both a cyclopropylmethyl group and a carbonyl group on the piperazine ring. This specific structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(cyclopropylmethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-5-9-3-4-10(8)6-7-1-2-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWCBUXYQFCELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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